Vanillin isobutyrate

説明

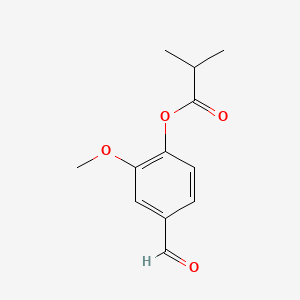

Structure

3D Structure

特性

IUPAC Name |

(4-formyl-2-methoxyphenyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKAKRUFBSTALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047201 | |

| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour | |

| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

165.00 to 166.00 °C. @ 2.00 mm Hg | |

| Record name | Vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.110-1.136 | |

| Record name | Vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20665-85-4 | |

| Record name | Isobutavan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-methoxyphenyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C55654RCNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Vanillin Isobutyrate from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing vanillin (B372448) isobutyrate from vanillin. Vanillin isobutyrate, a significant flavoring agent with a sweet, creamy, vanilla-like aroma, is synthesized through the esterification of vanillin. This document details various methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols.

Core Synthesis Strategies

The synthesis of this compound from vanillin is predominantly achieved through the esterification of the phenolic hydroxyl group of vanillin. Several effective methods have been developed, each with distinct advantages concerning yield, reaction conditions, and environmental impact. The most prominent methods involve the use of isobutyric anhydride (B1165640), isobutyryl chloride, or biocatalysts.

Comparative Summary of Synthetic Methods

The following table summarizes the key quantitative data from various synthetic approaches to provide a clear comparison of their efficacy.

| Method | Acylating Agent | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |

| Acid Anhydride Method | Isobutyric Anhydride | Sodium Carbonate | Toluene | Room Temperature | 3 hours | High | [1] |

| Acyl Chloride Method | Isobutyryl Chloride | Triethylamine (B128534) | 1,2-dichloroethane | Room Temperature | 4 hours | 90 | [2] |

| Biocatalytic Method | Isobutyric Anhydride | Lipase (B570770) | Not specified | 45-55 °C | Not specified | High | [3] |

| Alkali Metal Salt Method | Isobutyric Anhydride | Alkali metal salt of a lower carboxylic acid | None (solvent-free) | 60-120 °C | Short | High | [4] |

| Chemical Catalysis (Comparative) | Isobutyric Anhydride | Sodium Carbonate | None (solvent-free) | 50 °C | Not specified | 92.64 | [3] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Acid Anhydride Method

This method employs isobutyric anhydride as the acylating agent in the presence of a weak base catalyst.[1]

Materials:

-

Vanillin: 106.5 g (0.70 mol)

-

Isobutyric Anhydride: 129.3 g (0.78 mol)

-

Sodium Carbonate: 5.3 g (0.05 mol)

-

Toluene: 115 ml

-

15% Sodium Hydroxide (B78521) solution

-

Water

Procedure:

-

To a three-neck flask equipped with a stirrer, dropping funnel, and an internal thermometer, add toluene, vanillin, and sodium carbonate.

-

Begin stirring the mixture at room temperature (approximately 25 °C).

-

Add isobutyric anhydride dropwise over a period of 1 hour.

-

Continue stirring the reaction mixture for an additional 2 hours.

-

After the reaction is complete, stop stirring and wash the mixture with a 15% sodium hydroxide solution, followed by a wash with water.

-

The organic solvent (toluene) is recycled, and the crude product is purified by vacuum distillation to yield this compound.

Acyl Chloride Method

This procedure utilizes isobutyryl chloride, a more reactive acylating agent, with an organic base to neutralize the HCl byproduct.[2]

Materials:

-

Vanillin: 79.0 g (0.52 mol)

-

Isobutyryl Chloride: 55.4 g (0.52 mol)

-

Triethylamine: 26.3 g (0.26 mol)

-

1,2-dichloroethane: 250 ml

-

Water

Procedure:

-

In a three-neck flask fitted with a stirrer, dropping funnel, and internal thermometer, add 1,2-dichloroethane, vanillin, and isobutyryl chloride.

-

Start stirring the mixture at room temperature (approximately 25 °C).

-

Add triethylamine dropwise over a period of 1 hour.

-

Continue to stir the mixture for an additional 3 hours.

-

Following the reaction, cease stirring and wash the mixture with water.

-

The solvent is then recovered, and the final product is purified by vacuum distillation, yielding this compound with a purity of 98.5%.

Biocatalytic Synthesis

This environmentally friendly method uses a lipase enzyme to catalyze the esterification.[3]

Materials:

-

Vanillin

-

Isobutyric Anhydride

-

Lipase (8-15% by weight of the vanillin)

Procedure:

-

Mix vanillin and isobutyric anhydride.

-

Heat the mixture to 90-110 °C to melt and homogenize the reactants, stirring for 5 minutes.

-

Cool the mixture to 45-55 °C.

-

Add lipase to the mixture to initiate the catalytic reaction.

-

Upon completion of the reaction, filter the reaction liquid.

-

The filtrate is then subjected to molecular distillation for purification to obtain high-purity this compound. This method avoids the need for alkaline washing and water washing.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of this compound.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Characterization of this compound

The final product, this compound, is typically a clear viscous liquid or solid with a strong, sweet, vanilla-like odor.[5] Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: Key stretching vibrations for this compound include the ester C=O at approximately 1760 cm⁻¹ and the aldehyde C=O at around 1698 cm⁻¹.[6] The absence of a broad O-H stretch from the starting vanillin indicates a successful esterification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the presence of the isobutyryl group through characteristic signals for its methyl and methine protons.[7] The integration of the aldehyde proton signal relative to other protons can also be used to assess purity.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield. Researchers are encouraged to consult the primary literature for more detailed investigations into the kinetics and mechanisms of these reactions.

References

- 1. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]

- 3. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]

- 4. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

"vanillin isobutyrate chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties and structure of vanillin (B372448) isobutyrate, a significant flavoring and fragrance agent. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental methodologies. It includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for their determination, and a visualization of its chemical structure.

Chemical Structure and Identification

Vanillin isobutyrate, also known as 4-formyl-2-methoxyphenyl (B587787) 2-methylpropanoate, is the isobutyrate ester of vanillin.[1] Its chemical structure combines the characteristic vanillin core with an isobutyryl group, which modifies its aroma and physical properties.

Below is a diagram of the chemical structure of this compound.

References

An In-depth Technical Guide to 4-formyl-2-methoxyphenyl isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-formyl-2-methoxyphenyl (B587787) isobutyrate, also commonly known as Vanillin (B372448) isobutyrate or Isobutavan. The information is compiled from various scientific and safety data sources to support research and development activities.

Chemical Identity and Structure

4-formyl-2-methoxyphenyl isobutyrate is a derivative of vanillin, a well-known flavoring agent.[1] It is classified as a member of phenols and a benzoate (B1203000) ester.[2][3] The presence of the isobutyrate ester group imparts a milder, sweeter, and creamier aroma compared to pure vanillin, with subtle fruity and floral notes.[1][2]

-

IUPAC Name: (4-formyl-2-methoxyphenyl) 2-methylpropanoate[3]

-

Synonyms: Vanillin isobutyrate, Isobutavan, Isobutavan, 3-Methoxy-4-(2-methylpropanoyloxy)benzaldehyde[4]

-

CAS Number: 20665-85-4[4]

-

Molecular Formula: C12H14O4[4]

-

Canonical SMILES: CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC[3]

-

InChI Key: BGKAKRUFBSTALK-UHFFFAOYSA-N[3]

Physical and Chemical Properties

The compound is a colorless to slightly yellow liquid or solid with a sweet, creamy, vanilla-like odor reminiscent of white chocolate and cream soda.[2][5] It is noted for being much less prone to discoloration than vanillin or ethyl vanillin, making it suitable for applications in products like white soaps.[2][5]

Table 1: Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| Physical State | Solid or Colorless to Yellow Clear Liquid | [2][5][6] |

| Melting Point | 27.0 to 31.0 °C (80.6 to 87.8 °F) | [4][6] |

| Boiling Point | 165.0 to 166.0 °C @ 2.00 mm Hg312.9 °C @ 760 mmHg (Predicted) | [3][5][4][7] |

| Density | 1.12 - 1.14 g/mL at 25 °C | [2][4][5] |

| Specific Gravity | 1.110 - 1.140 @ 20-25 °C | [5][8][9] |

| Refractive Index | 1.520 - 1.526 @ 20 °C | [4][5][9] |

| Flash Point | >100 °C (>212 °F) | [5][10] |

| Vapor Pressure | 0.0000015 mmHg @ 20°C | [10] |

| Solubility | Insoluble in water; Soluble in methanol (B129727) and other organic solvents/oils. | [1][6][9] |

| LogP | 2.00 - 2.18 | [11] |

| λmax | 311 nm (in 1-Butanol) | [2][4] |

Experimental Protocols & Spectral Data

Characterization of 4-formyl-2-methoxyphenyl isobutyrate is typically achieved through standard analytical techniques.

3.1. Synthesis via Biocatalysis

A green and efficient method for synthesizing this compound involves enzymatic catalysis.[12]

-

Reactants: Vanillin and isobutyric anhydride.[12]

-

Catalyst: Lipase (B570770).[12]

-

Procedure:

-

Advantages: This method is environmentally friendly, provides a high yield, and avoids complex post-treatment steps like alkali or water washing.[12]

3.2. Synthesis via Esterification

A common laboratory-scale synthesis involves the esterification of a vanillin derivative.[13]

-

Reactants: 4-(isopropoxymethyl)-2-methoxyphenol and isobutyryl chloride.[13]

-

Catalyst/Base: 4-dimethylaminopyridine (B28879) (DMAP).[13]

-

Solvent: Dichloromethane.[13]

-

Procedure:

3.3. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An experiment designed for organic chemistry students involves the reduction of this compound and uses IR spectroscopy for structure determination. Key stretching vibrations for this compound are identified as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data for 4-formyl-2-methoxyphenyl isobutyrate is available through commercial suppliers like Sigma-Aldrich.[3]

-

Mass Spectrometry (MS): GC-MS analysis is a standard method for identifying and quantifying the compound. The PubChem database lists mass spectrometry data, including GC-MS and MS-MS results.[3]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has been developed for the analysis of this compound.[11]

-

Column: Newcrom R1[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[11] This method is scalable and suitable for preparative separation and pharmacokinetic studies.[11]

-

Logical and Experimental Workflows

The following diagrams illustrate key processes related to 4-formyl-2-methoxyphenyl isobutyrate.

Biological Activity and Safety

Currently, there is no significant body of research indicating specific signaling pathway interactions or drug development applications for 4-formyl-2-methoxyphenyl isobutyrate. Its primary use is as a flavoring and fragrance agent in foods, beverages, and personal care products.[1]

-

Toxicology: The acute oral LD50 in rats is reported as 4750 mg/kg, suggesting low acute toxicity.[8] It may cause mild skin and eye irritation upon direct contact.[8]

-

Regulatory Status: The substance is listed by the Flavor and Extract Manufacturers Association (FEMA) with number 3754.[4][16] It is generally recognized as safe (GRAS) as a food additive by the U.S. Food and Drug Administration.[17]

-

Environmental Fate: It is considered toxic to aquatic life in the short term.[18]

This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal Safety Data Sheet (SDS) or comprehensive risk assessment.

References

- 1. This compound CAS 20665-85-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. This compound | 20665-85-4 [chemicalbook.com]

- 3. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. chemarc.com [chemarc.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. CAS#:20665-85-4 | 4-Formyl-2-methoxyphenyl 2-methylpropanoate | Chemsrc [chemsrc.com]

- 8. mu-intel.com [mu-intel.com]

- 9. olaughlinco.com [olaughlinco.com]

- 10. ScenTree - Isobutavan® (CAS N° 20665-85-4) [scentree.co]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. tadimety.com [tadimety.com]

- 17. ewg.org [ewg.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

"vanillin isobutyrate CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vanillin (B372448) Isobutyrate, a significant flavoring agent and synthetic intermediate. This document consolidates key chemical data, experimental protocols, and toxicological information to support research and development activities.

Core Chemical and Physical Data

Vanillin Isobutyrate, also known as isobutavan, is the isobutyrate ester of vanillin. Its fundamental properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 20665-85-4 | [1][2][3][4] |

| Molecular Formula | C12H14O4 | [1][2][3][4] |

| Molecular Weight | 222.24 g/mol | [1][2][5][6] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, creamy, vanilla-like | [3][4] |

| Boiling Point | 165-166 °C at 2 mmHg | [7] |

| Density | 1.12 - 1.13 g/mL at 25 °C | [7] |

| Refractive Index | 1.522 - 1.525 at 20 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and reduction of this compound are critical for its application in research and as a synthetic building block.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of vanillin with isobutyric anhydride (B1165640).

Chemical Catalytic Method:

-

Reactants: Combine 152g (1 mol) of vanillin and 189.6g (1.2 mol) of isobutyric anhydride in a three-neck round-bottom flask.

-

Initial Heating: Heat the mixture to 100 °C to melt the solids and stir for 5 minutes until a homogenous mixture is formed.

-

Catalyst Addition: Cool the mixture to 50 °C and add 7.5g of sodium carbonate as a catalyst.

-

Reaction: Stir the mixture at 50 °C until the reaction is complete.

-

Work-up: Wash the reaction mixture with a 10% sodium hydroxide (B78521) solution, followed by a water wash.

-

Purification: Perform vacuum distillation to obtain the final product.[1]

Biocatalytic Method:

An alternative, greener synthesis can be performed using a lipase (B570770) catalyst under milder conditions.

-

Reactants: Mix vanillin and isobutyric anhydride.

-

Initial Heating: Heat the mixture to between 90 °C and 110 °C to melt and mix the reactants.

-

Catalyst Addition: Cool the mixture to a range of 45 °C to 55 °C and add a lipase catalyst (8-15% by weight of the vanillin).

-

Reaction: Allow the enzymatic catalysis to proceed.

-

Purification: Utilize molecular distillation to purify the this compound product. This method is noted for reducing side reactions and byproducts.[1]

Reduction of this compound

The aldehyde group of this compound can be selectively reduced to a primary alcohol.

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve 0.250 g (1.12 mmol) of this compound in 5.00 mL of methanol (B129727) with a stir bar.

-

Cooling: Cool the solution in an ice-water bath.

-

Reducing Agent Addition: Add 0.050 g (1.32 mmol) of sodium borohydride (B1222165) in three portions over 5 minutes.

-

Reaction Monitoring: After 20 minutes, monitor the reaction progress using thin-layer chromatography (TLC). An aliquot is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether for spotting on a TLC plate.

-

Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding 5 mL of saturated aqueous ammonium chloride.

-

Extraction: After fizzing subsides, add 30 mL of water and extract the product with diethyl ether (3 x 10 mL).

-

Drying and Isolation: Wash the combined ether extracts with brine (1 x 10 mL) and dry over sodium sulfate (B86663) to isolate the product.[4][5]

Biological Profile and Safety

Toxicology Summary

This compound has undergone safety assessments for its use as a fragrance ingredient. Key findings include:

-

Genotoxicity: It is considered non-genotoxic and non-clastogenic in in vitro micronucleus tests.[6] The hydrolysis products, vanillin and isobutyric acid, are also non-mutagenic and non-carcinogenic.[6]

-

Repeated Dose and Reproductive Toxicity: Data provide a calculated Margin of Exposure (MOE) greater than 100 for these endpoints, indicating a low safety concern.[6]

-

Photoirritation: this compound may present a concern for photoirritation, with a No Observed Effect Level (NOEL) of 3%.[6]

Metabolism

While specific metabolic pathways for this compound are not extensively detailed, it is anticipated to be hydrolyzed in the body into vanillin and isobutyric acid. The subsequent metabolism of vanillin is well-studied and proceeds through several key transformations:

-

Oxidation: The aldehyde group of vanillin is primarily oxidized to form vanillic acid.

-

Reduction: To a lesser extent, the aldehyde group can be reduced to vanillyl alcohol.

-

Conjugation: These metabolites can then be conjugated with sulfate or glucuronic acid before excretion.

-

Microflora-dependent Pathways: Intestinal microflora can also contribute to the metabolism, potentially leading to the formation of guaiacol (B22219) and 4-methylguaiacol.

Recent studies on vanillin have also investigated its interaction with cytochrome P450 enzymes, suggesting that its cytotoxicity at high doses may be linked to metabolic activation by CYP3A.[8][9]

Diagrams

Caption: Synthesis of this compound.

Caption: Postulated Metabolic Pathway.

References

- 1. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]

- 2. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Correlation of Vanillin-Induced Cytotoxicity with CYP3A-Mediated Metabolic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Isobutavan: A Technical Guide to a Novel Vanillic Aroma Chemical

For Researchers, Chemists, and Professionals in the Fragrance and Flavor Industry

Abstract: Isobutavan, chemically known as 1-(4-Hydroxy-3-methoxyphenyl)-2-methylbutan-1-one, is a significant semi-synthetic aroma chemical that has emerged as a high-performance alternative to traditional vanillin (B372448). This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of Isobutavan. It details the compound's superior stability, tenacity, and unique olfactory profile, which have made it an indispensable component in modern perfumery and a subject of interest for chemical research. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.

Introduction and Historical Context

The development of Isobutavan was born out of a persistent challenge in the fragrance and flavor industry: the inherent limitations of synthetic vanillin. While vanillin production had largely replaced the reliance on natural vanilla by the 1970s, its poor stability in alkaline media (like soaps) and its fleeting tenacity in fine fragrances presented significant drawbacks[1].

The conceptual breakthrough for Isobutavan occurred in 1983, stemming from unpublished research by a major Swiss flavor and fragrance house, believed to be Givaudan[1]. The research demonstrated that modifying vanillin's carbon chain could substantially improve its performance characteristics[1]. This led to the development of Isobutavan, a molecule that retains the desirable creamy, sweet notes of vanilla while offering enhanced stability and longevity. By 2005, Isobutavan had become a key, often undisclosed, component in various cult fragrances, valued for its ability to create persistent and sophisticated gourmand scents[1].

Chemical and Physical Properties

Isobutavan, also known by synonyms such as Vanillin isobutyrate and 2-Methylbutyrovanillon, possesses a unique molecular structure that underpins its superior performance as an aroma chemical[1][2]. Its key properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification of Isobutavan

| Identifier | Value |

| Chemical Name | 1-(4-Hydroxy-3-methoxyphenyl)-2-methylbutan-1-one[1] |

| Synonyms | Isobutavan, this compound[2][3][4], 2-Methylbutyrovanillon[1] |

| CAS Number | 20665-85-4[1][2][3][5] |

| Molecular Formula | C₁₂H₁₄O₄[2][3][5] |

| Molecular Weight | 222.24 g/mol [2][3][5] |

| FEMA Number | 3754[3][4][5] |

| EINECS Number | 243-956-6[4][5] |

Table 2: Physicochemical Properties of Isobutavan

| Property | Value | Source |

| Appearance | White to off-white crystalline powder; Colorless to pale yellow liquid | [1][2][3] |

| Odor Profile | Warm, creamy vanilla with coumarin-like undertones and woody-anisic facets | [1] |

| Boiling Point | 165-166 °C @ 2.00 mm Hg; 313 °C | [2][3][5] |

| Density | 1.110 - 1.136 g/cm³ | [2] |

| Refractive Index | 1.520 - 1.526 @ 20°C | [2][3][5] |

| Vapor Pressure | 0.0000015 mmHg @ 20°C | [4][5] |

| Flash Point | 101 °C | [4][5] |

| LogP | 2.8 | [1] |

Synthesis Protocol

Isobutavan is synthesized via an esterification reaction. This process involves the reaction of vanillin with 2-methylpropanoic acid, catalyzed by a strong acid.

Experimental Protocol: Synthesis of Isobutavan

-

Reactants:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

2-Methylpropanoic acid (Isobutyric acid)

-

Strong acid catalyst (e.g., concentrated Sulfuric Acid)

-

-

Procedure:

-

Vanillin is dissolved in a suitable solvent.

-

An equimolar amount of 2-methylpropanoic acid is added to the solution.

-

A catalytic amount of a strong, concentrated acid is carefully introduced to the reaction mixture.

-

The mixture is heated under reflux to drive the esterification reaction to completion. Water, a byproduct of the reaction, is typically removed to shift the equilibrium towards the product side.

-

Upon completion, the reaction mixture is cooled, neutralized, and washed to remove the acid catalyst and any unreacted starting materials.

-

The crude product is then purified, often through distillation or recrystallization, to yield pure Isobutavan.

-

-

Reaction Diagram:

Caption: Synthesis of Isobutavan via esterification.

Mechanism of Action and Performance Advantages

The "mechanism of action" for Isobutavan in a non-biological context refers to the chemical properties that give it advantages over vanillin. The key to its performance lies in the 2-methylbutyryl side chain, which significantly alters its physicochemical properties[1].

-

Enhanced Stability: The methylbutyryl group provides steric hindrance that blocks the oxidation pathways that typically cause vanillin to degrade and discolor, especially in alkaline environments like soaps and detergents[1]. Givaudan technical reports have noted this stability, highlighting its resistance to the "browning effect"[1].

-

Increased Tenacity and Substantivity: Isobutavan has a higher LogP value (2.8) compared to vanillin (1.2), indicating greater lipophilicity. This allows it to bind more tenaciously to skin proteins, resulting in a much longer-lasting vanilla scent, with a skin retention time of 8-12 hours[1].

-

Superior Olfactory Profile: It provides a creamy, rich, and less powdery vanilla character, often described with nuances of white chocolate and coumarin[1][6][7]. This allows for the creation of more complex and sophisticated gourmand and oriental accords in perfumery[1][5].

Caption: Performance advantages of Isobutavan over Vanillin.

Applications in Industry

Isobutavan's unique properties make it highly versatile. Initially used secretly in high-end perfumery, its application has expanded significantly.

-

Fine Fragrance: Used as a fixative and modifier in gourmand and oriental accords to provide a long-lasting, creamy vanilla base[1][5].

-

Functional Perfumery: Its exceptional stability makes it ideal for challenging applications such as laundry detergents, soaps, and other personal care products where vanillin would typically degrade[1][6].

-

Flavor Industry: While primarily a fragrance ingredient, its profile is suitable for applications requiring a stable, creamy vanilla note[3].

-

Research: In synthetic chemistry, it serves as a building block for creating more complex molecules[3].

Caption: Workflow for Isobutavan from synthesis to application.

Toxicology and Regulatory Status

Isobutavan has a favorable safety profile, which has contributed to its growing use.

Table 3: Toxicological Data Summary

| Test | Result | Source |

| Skin Sensitization (LLNA) | Negative at 25% | RIFM, 2021[1] |

| Phototoxicity (3D skin model) | No observed effect at 0.1% | Episkin Study #FV-228[1] |

| Mutagenicity (Ames test) | Negative | OECD 471 compliant[1] |

| Biodegradability | 98% in 28 days | OECD 301B[1] |

As of 2023, under IFRA Amendment 51, Isobutavan remains unrestricted in all application categories, contrasting with vanillin which has concentration limits in leave-on products due to sensitization concerns[1].

Conclusion

Isobutavan represents a significant advancement in the field of aroma chemicals. Its development from a solution to the practical limitations of vanillin to a cornerstone of modern gourmand perfumery illustrates a successful application of targeted chemical modification. With its superior stability, tenacity, and refined olfactory profile, combined with a strong safety and regulatory standing, Isobutavan is poised to remain a key ingredient for researchers and product developers in the fragrance and flavor industries for the foreseeable future.

References

- 1. Isobutavan (20665-85-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ScenTree - Isobutavan® (CAS N° 20665-85-4) [scentree.co]

- 5. ScenTree - Isobutavan® (CAS N° 20665-85-4) [scentree.co]

- 6. Isobutavan | Givaudan [givaudan.com]

- 7. olfactorian.com [olfactorian.com]

Spectroscopic Analysis of Vanillin Isobutyrate: A Technical Guide

Introduction

Vanillin (B372448) isobutyrate ((4-formyl-2-methoxyphenyl) 2-methylpropanoate) is an aromatic compound utilized in the flavor and fragrance industry for its sweet, creamy, and vanilla-like notes. As with any specialty chemical, particularly those intended for human consumption or use in consumer products, rigorous quality control and structural confirmation are paramount. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize vanillin isobutyrate: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein, along with the detailed experimental protocols, offer a comprehensive resource for researchers, scientists, and professionals in drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound are summarized in the following tables for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.90 | s | - | 1H | Aldehyde (-CHO) |

| 7.45 | dd | 8.0, 2.0 | 1H | Ar-H |

| 7.42 | d | 2.0 | 1H | Ar-H |

| 7.10 | d | 8.0 | 1H | Ar-H |

| 3.85 | s | - | 3H | Methoxy (-OCH₃) |

| 2.85 | sept | 7.0 | 1H | Isobutyrate (-CH(CH₃)₂) |

| 1.35 | d | 7.0 | 6H | Isobutyrate (-CH(CH₃)₂) |

¹³C NMR (Carbon NMR) Data (Predicted, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde Carbonyl (C=O) |

| 175.0 | Ester Carbonyl (C=O) |

| 152.0 | Ar-C (quaternary) |

| 145.0 | Ar-C (quaternary) |

| 135.0 | Ar-C (quaternary) |

| 125.0 | Ar-CH |

| 123.0 | Ar-CH |

| 111.0 | Ar-CH |

| 56.0 | Methoxy (-OCH₃) |

| 34.0 | Isobutyrate (-CH(CH₃)₂) |

| 19.0 | Isobutyrate (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2839, 2735 | Aldehyde C-H Stretch[1][2] |

| 1760 | Ester C=O Stretch[1][2] |

| 1698 | Aldehyde C=O Stretch (conjugated)[1][2] |

| 1599 | Aromatic C=C Stretch[1][2] |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance |

| 222 | [M]⁺ (Molecular Ion) | Low |

| 152 | [M - C₄H₆O]⁺ | Moderate[3] |

| 71 | [C₄H₇O]⁺ | High |

| 43 | [C₃H₇]⁺ (Base Peak) | 100%[3] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is set.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 200-240 ppm is set.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. For ¹H NMR, the spectra are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of this compound is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the molecular structure.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Solubility of Vanillin Isobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of vanillin (B372448) isobutyrate, a key compound in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility profile in various organic solvents is critical for formulation development, purification processes, and analytical method design. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.

Quantitative Solubility Data

The solubility of vanillin isobutyrate varies significantly across different classes of organic solvents. The following tables summarize the available quantitative data at ambient temperatures.

Table 1: Solubility of this compound at 20°C

| Solvent | Solubility (g/L) |

| N,N-Dimethylacetamide (DMAc) | 2456.15 |

| Dimethyl Sulfoxide (DMSO) | 1572.3 |

| N,N-Dimethylformamide (DMF) | 915.67 |

| Pyridine | 866.37 |

| 2-Butanone | 749.14 |

| N-Methyl-2-pyrrolidone (NMP) | 746.22 |

| 3-Pentanone | 730.03 |

| tert-Amyl alcohol | 645.27 |

| Acetone | 604.57 |

| Acetonitrile | 592.76 |

| Ethyl Acetate | 528.43 |

| Methyl Propionate | 523.54 |

| Cyclohexanone | 518.08 |

| tert-Butanol | 500.24 |

| Cyclopentanone | 494.15 |

| Acetic Acid | 493.5 |

| Methyl Acetate | 465.46 |

| Tetrahydrofuran (THF) | 413.87 |

| Acrylic Acid | 398.51 |

| Toluene | 391.9 |

| gamma-Butyrolactone | 381.62 |

| N,N-Dimethylaniline | 352.21 |

| Chloroform | 350.48 |

| Methanol | 331.76 |

| Diethyl Ether | 316.46 |

| Acetylacetone | 316.52 |

| 1,4-Dioxane | 313.27 |

| sec-Butanol | 309.9 |

| Methyl tert-butyl ether (MTBE) | 306.8 |

| Benzyl alcohol | 302.79 |

| Ethanol (B145695) | 285.57 |

| 1,2-Dichloroethane | 246.01 |

| n-Propanol | 239.55 |

| Propylene Carbonate | 235.11 |

| n-Butanol | 228.16 |

| Isopropanol | 222.66 |

| Formic Acid | 221.09 |

| Triethyl phosphate | 206.15 |

| Isobutanol | 202.42 |

| Isopentanol | 200.91 |

| Dipropyl ether | 189.82 |

| Isopropyl acetate | 184.17 |

| Dichloromethane | 180.8 |

| Propionic acid | 179.44 |

| Formamide | 163.8 |

| n-Pentanol | 150.7 |

| n-Propyl acetate | 139.76 |

| Tetrachloromethane | 138.66 |

| Water | 138.31 |

| n-Butyl acetate | 119.14 |

| Methyl isobutyl ketone (MIBK) | 118.03 |

| 2-Pentanol | 115.48 |

| Chlorobenzene | 106.08 |

| Ethyl Formate | 91.57 |

| 1,2,4-Trichlorobenzene | 80.43 |

| Ethylene Glycol | 74.24 |

| n-Heptanol | 62.97 |

| n-Octanol | 57.48 |

| 1,2-Dichlorobenzene | 38.75 |

| Cyclohexane | 37.26 |

| n-Heptane | 17.21 |

| n-Hexane | 10.63 |

Table 2: Solubility of this compound at 25°C

| Solvent | Solubility (g/L) |

| Ethanol | 258.98 |

| Water | 0.366 (estimated)[1] |

It is noteworthy that this compound is generally described as being soluble in alcohols, ethers, and oils, while being insoluble or only slightly soluble in water.[1][2][3][4][5][6][7][8][9][10][11] One source quantifies its water solubility as 573 mg/L at 20°C.[6] It is also reported to be miscible with ethanol at room temperature.[2][12]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" or equilibrium solubility method is a widely accepted standard for generating reliable data.[13] The principles outlined in OECD Guideline 105 for water solubility can be adapted for organic solvents.[4][14]

Equilibrium Solubility "Shake-Flask" Method

This method measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

Visualized Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Measurement.

Solubility Classification Scheme

This diagram presents a logical approach to qualitatively classify the solubility of a compound based on its behavior in different solvent types.

Caption: Qualitative Solubility Classification Flowchart.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. scent.vn [scent.vn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. filab.fr [filab.fr]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. zhishangchem.com [zhishangchem.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. This compound [ventos.com]

- 11. parchem.com [parchem.com]

- 12. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. acri.gov.tw [acri.gov.tw]

The Elusive Presence of Vanillin Esters in the Plant Kingdom: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanillin (B372448), a principal flavor and aroma compound, is widely recognized for its characteristic scent and taste. While its occurrence as a glucoside (glucovanillin) in plants, particularly in the vanilla orchid (Vanilla planifolia), is well-documented, the natural presence of other vanillin esters remains a subject of limited scientific exploration. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of vanillin esters in plants. It delves into the established biosynthetic pathway of vanillin, details analytical methodologies for its quantification, and presents available quantitative data. However, it is crucial to note at the outset that scientific literature extensively covers vanillin and its glucoside, while verifiable data on the natural occurrence of other vanillin esters in the plant kingdom are exceptionally scarce.

Natural Occurrence of Vanillin and its Esters

The primary form in which vanillin is found in plants is as its β-D-glucoside, known as glucovanillin.[1] This non-volatile compound is stored in the green vanilla pods and is enzymatically hydrolyzed to release the characteristic vanillin aroma during the curing process.[1] Cured vanilla pods contain approximately 2% vanillin by dry weight.[2]

Quantitative Data on Vanillin and its Glucoside

Due to the limited information on non-glycosidic vanillin esters, the following table summarizes the quantitative data available for vanillin and its primary precursor, glucovanillin, in the pods of Vanilla planifolia. This data is crucial for understanding the metabolic flux towards vanillin production in its most well-known natural source.

| Compound | Plant Species | Plant Part | Concentration | Reference |

| Vanillin | Vanilla planifolia | Cured Pods | ~2% of dry weight | [2] |

| Glucovanillin | Vanilla planifolia | Green Pods | Can reach high concentrations during development | [5] |

| Vanillin | Vanilla planifolia | Herbal Material | 1.82 g% | [6] |

| Vanillin | Vanilla planifolia | Tincture | 0.21 g% | [6] |

Note: The term "g%" in the reference is interpreted as g/100g or % (w/w).

Experimental Protocols: Analysis of Vanillin and Related Phenolic Compounds

The quantification of vanillin and its related phenolic compounds from plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC). The following protocol provides a general framework for such an analysis. It is important to note that for the analysis of other potential vanillin esters, this method would require optimization and validation.

Objective: To extract and quantify vanillin and related phenolic compounds from Vanilla planifolia pods.

Materials:

-

Vanilla planifolia pods (herbal material)

-

Ethanol (B145695) (50% v/v)

-

Vanillin standard

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (or other suitable mobile phase modifier)

Methodology:

-

Extraction:

-

Grind the dried herbal material to a fine powder.

-

Perform a solid-liquid extraction using a suitable solvent. For vanillin, ethanol is commonly used.[6] A repeated extraction (e.g., three cycles) can ensure maximum recovery of the target analytes.[6]

-

For tinctures, a simple dilution may be sufficient.[6]

-

-

HPLC Analysis:

-

Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and acidified water (e.g., with 0.2% acetic acid) is often employed to achieve good separation of various phenolic compounds.[1]

-

Column: A C18 reversed-phase column is typically used.[1]

-

Detection: Detection is carried out using a DAD detector at a wavelength where vanillin shows maximum absorbance, typically around 280 nm.[6]

-

Quantification: A calibration curve is generated using a series of known concentrations of a vanillin standard. The concentration of vanillin in the plant extracts is then determined by comparing the peak area of vanillin in the sample chromatogram to the calibration curve.[6]

-

-

Method Validation:

-

The analytical method should be validated for linearity, precision (repeatability and intermediate precision), accuracy (recovery), and robustness to ensure reliable and accurate results.[6]

-

Biosynthesis of Vanillin

The biosynthesis of vanillin in Vanilla planifolia is a branch of the phenylpropanoid pathway. While the exact route has been a subject of research and some debate, the conversion of ferulic acid to vanillin is a key and well-supported step.[7][8][9] The formation of other vanillin esters would likely proceed from vanillyl alcohol, a reduction product of vanillin, via esterification with an acyl-CoA molecule, catalyzed by an acyltransferase. However, specific acyltransferases for this purpose have not been characterized in the context of natural vanillyl ester formation in plants.

The following diagram illustrates the established biosynthetic pathway leading to vanillin.

Caption: Biosynthetic pathway of vanillin and the hypothetical formation of other vanillyl esters.

Conclusion

This technical guide consolidates the current scientific understanding of the natural occurrence of vanillin esters in plants. The evidence strongly indicates that vanillin is predominantly stored as its glucoside, glucovanillin. The natural occurrence of other vanillin esters, such as vanillyl acetate, appears to be rare and is not well-documented in terms of quantitative data or biosynthetic pathways. The lack of substantial research in this specific area suggests that these compounds may not be widespread in the plant kingdom or may be present at concentrations below the detection limits of routine analytical methods. For researchers and professionals in drug development, the focus remains on vanillin and its glucoside as the primary, naturally occurring forms in plants. Further metabolomic studies on a wider range of plant species may yet reveal novel vanillin esters, but for now, they remain largely elusive.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on the Vanillin derivatives showing various Biological activities | Semantic Scholar [semanticscholar.org]

- 8. Chemical composition of essential oils [baseformula.com]

- 9. researchgate.net [researchgate.net]

The Architecture of Flavor: A Technical Guide to the Biosynthesis of Vanillin and Its Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the principal chemical component of natural vanilla flavor, is one of the most widely used aromatic compounds in the food, pharmaceutical, and cosmetic industries. While the majority of the world's vanillin is produced through chemical synthesis from petrochemical precursors like guaiacol, there is a strong and growing demand for "natural" vanillin produced via bioconversion or de novo biosynthesis. Understanding the intricate enzymatic pathways that construct this valuable molecule is paramount for optimizing microbial cell factories, developing novel biocatalytic processes, and exploring the synthesis of vanillin-related derivatives for drug development.

This technical guide provides a comprehensive overview of the known biosynthetic pathways leading to vanillin and its key derivatives. It details the enzymatic steps, precursor molecules, and metabolic contexts, from the de novo synthesis from central carbon metabolism to the bioconversion of abundant phenylpropanoid precursors. This document is intended to serve as a core reference for professionals engaged in metabolic engineering, synthetic biology, and pharmaceutical research.

Core Biosynthetic Pathways of Vanillin

Vanillin biosynthesis can be broadly categorized into two main strategies: de novo synthesis from simple carbon sources like glucose and bioconversion from more complex phenylpropanoid precursors such as ferulic acid, eugenol (B1671780), and L-tyrosine.

De Novo Biosynthesis from Glucose

The de novo production of vanillin in engineered microbes, such as Saccharomyces cerevisiae and Escherichia coli, represents a highly attractive route due to the low cost and high availability of glucose.[1] This strategy involves redirecting intermediates from the host's central metabolism, typically the shikimate pathway, towards vanillin.

A common engineered pathway begins with 3-dehydroshikimate (3-DHS), an intermediate in the shikimate pathway.[2][3] The key steps involve:

-

Dehydration: 3-dehydroshikimate is converted to protocatechuic acid (PCA) by 3-dehydroshikimate dehydratase (3DSD).

-

Methylation: PCA is methylated to form vanillic acid, a reaction catalyzed by an O-methyltransferase (OMT).

-

Reduction: The final step is the reduction of the carboxylic acid group of vanillic acid to the aldehyde group of vanillin. This is a crucial and often challenging step, typically accomplished by a promiscuous aryl carboxylic acid reductase (ACAR), which requires ATP and NADPH as cofactors.[4][5]

To enhance product accumulation and mitigate the toxicity of vanillin to the host cells, a subsequent glycosylation step is often introduced, converting vanillin to the more stable and less toxic vanillin β-D-glucoside via a UDP-glycosyltransferase (UGT).[6]

Bioconversion of Ferulic Acid

Ferulic acid is an abundant phenylpropanoid derived from lignin (B12514952) and agricultural side-streams like rice and wheat bran, making it a popular precursor for "natural" vanillin production.[7] The most efficient microbial conversion route is a CoA-dependent, non-β-oxidative pathway.[8] This two-step enzymatic cascade is widely engineered into hosts like E. coli.

-

CoA-Activation: Ferulic acid is first activated to its thioester derivative, feruloyl-CoA, by a feruloyl-CoA synthetase (FCS). This reaction requires ATP and Coenzyme A.[9]

-

Hydration/Lyase Reaction: An enoyl-CoA hydratase/aldolase (ECH) then catalyzes the hydration of the double bond in the propenoyl side chain of feruloyl-CoA, followed by a retro-aldol cleavage to release vanillin and acetyl-CoA.[10][11]

This pathway is highly efficient but requires the heterologous expression of both fcs and ech genes, often from organisms like Amycolatopsis sp. or Streptomyces sp.[7][12]

Pathways from Other Precursors

An artificial pathway mimicking the plant phenylpropanoid route can be constructed in microbes to produce vanillin from the amino acid L-tyrosine.[2][13] This multi-step pathway involves enzymes from various sources:

-

Tyrosine ammonia-lyase (TAL) converts L-tyrosine to p-coumaric acid.

-

4-coumarate 3-hydroxylase (C3H) hydroxylates p-coumaric acid to caffeic acid.

-

Caffeate O-methyltransferase (COMT) methylates caffeic acid to produce ferulic acid.[6]

-

The final two steps proceed as described in the ferulic acid pathway, utilizing FCS and ECH to convert ferulic acid into vanillin.[2]

Eugenol and isoeugenol (B1672232), components of clove oil, are also valuable precursors. The conversion of isoeugenol to vanillin can be achieved in a single step by an isoeugenol monooxygenase (IEM) .[7][14] The pathway from eugenol is more complex, often involving initial oxidation to coniferyl alcohol by a eugenol oxidase (EUGO) or vanillyl alcohol oxidase (VAO) , followed by further oxidation to ferulic acid and subsequent conversion to vanillin.[15][16]

Formation of Vanillin Derivatives

The primary vanillin derivatives of biosynthetic interest are vanillyl alcohol, vanillic acid, and vanillin β-D-glucoside.

-

Vanillyl Alcohol: This is often an undesired byproduct in vanillin production, formed by the action of endogenous alcohol dehydrogenases or aldehyde reductases in the host organism.[17] However, it is also a flavor compound in its own right.

-

Vanillic Acid: This is a key precursor in the de novo pathway and can be a byproduct of vanillin oxidation by vanillin dehydrogenases.[18]

-

Vanillin β-D-glucoside: As mentioned, this glucoside is formed by the action of UDP-glycosyltransferases (UGTs) . This reaction increases the water solubility of vanillin, detoxifies it for the producing organism, and creates a stable storage form, which is how it is found in vanilla pods.[6][19]

Quantitative Data on Vanillin Biosynthesis

The efficiency of vanillin production is highly dependent on the chosen pathway, host organism, and specific enzymes. The following tables summarize key quantitative data from various studies to allow for easy comparison.

Table 1: Production Titers of Vanillin from Various Precursors in Engineered Microorganisms

| Host Organism | Precursor | Key Enzymes Expressed | Titer (g/L) | Molar Yield (%) | Reference |

| Escherichia coli | Ferulic Acid | fcs, ech (Amycolatopsis sp.) | 1.1 | - | [12][20] |

| Escherichia coli | Isoeugenol | iem (Pseudomonas putida) | 28.3 | 81 | [14] |

| Escherichia coli | Tyrosine | TAL, C3H, COMT, FCS, ECH | 0.097 | - | [13] |

| Escherichia coli | Glucose | TAL, C3H, COMT, FCS, ECH | 0.019 | 0.193 | [13] |

| S. cerevisiae | Glucose | 3DSD, ACAR, OMT | 0.045 | - | [3] |

| Amycolatopsis sp. (Engineered) | Ferulic Acid | Overexpressed fcs, ech; vdh knockout | 22.3 | 69 | [7] |

| Bacillus subtilis B7-S | Ferulic Acid | Endogenous pathway | ~0.16 | 63.3 | [1] |

| Pseudomonas sp. ISPC2 | Isoeugenol | Endogenous pathway | 1.15 | - | [21] |

Table 2: Kinetic Parameters of Key Enzymes in Vanillin Biosynthesis Pathways

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Feruloyl-CoA Synthetase (FCS1) | Soil Metagenome | Ferulic Acid | 0.1 | 45.9 | 371.6 | [22] |

| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum | Vanillyl Alcohol | - | - | - | [23][24] |

| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum | Creosol | - | - | - | [15] |

| UDP-Glycosyltransferase (NbUGT72AY1) | Nicotiana benthamiana | Vanillin | 1.05 ± 0.09 | 0.18 ± 0.01 | 0.17 | [19] |

Note: Complete kinetic data for all enzymes is not consistently available across the literature. VAO, for instance, exhibits complex kinetics that do not always follow a simple Michaelis-Menten model.[24]

Key Experimental Protocols

Reproducibility and advancement in the field rely on robust and standardized experimental methods. This section details common protocols for enzyme assays and product quantification.

Protocol: Feruloyl-CoA Synthetase (FCS) Activity Assay

This spectrophotometric assay measures the activity of FCS by monitoring the formation of feruloyl-CoA, which absorbs light at 345 nm.[9][22][25]

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.8)

-

MgCl₂ solution (2.5 mM final concentration)

-

Ferulic acid solution (0.5-0.7 mM final concentration)

-

ATP solution (2.0 mM final concentration)

-

Coenzyme A (CoA) solution (0.4 mM final concentration)

-

Purified FCS enzyme or cell-free extract

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing potassium phosphate buffer, MgCl₂, and ferulic acid.

-

Add the purified enzyme or cell-free extract to the mixture.

-

Initiate the reaction by adding ATP and CoA.

-

Immediately begin monitoring the increase in absorbance at 345 nm at a controlled temperature (e.g., 30-37°C).

-

Calculate the initial reaction rate from the linear portion of the absorbance curve.

-

Enzyme activity (U/mg) can be calculated using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹).[22] One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol: Vanillin Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for the accurate quantification of vanillin and its derivatives in fermentation broths and extracts.[26][27][28][29]

Instrumentation & Materials:

-

HPLC system with a UV/Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm)[26]

-

Mobile Phase A: Water with 0.1-0.2% acetic or phosphoric acid

-

Mobile Phase B: Methanol or Acetonitrile

-

Vanillin standard of known concentration

-

Syringe filters (0.22 or 0.45 µm)

Procedure:

-

Sample Preparation: Centrifuge the culture broth to pellet cells. Collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates. Dilute the sample as necessary with the mobile phase to fall within the linear range of the calibration curve.

-

Standard Curve Preparation: Prepare a series of vanillin standards of known concentrations (e.g., 10 to 500 mg/L) in the mobile phase.

-

Chromatographic Conditions (Example):

-

Analysis: Inject the prepared standards to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.

-

Quantification: Identify the vanillin peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the concentration of vanillin in the sample by interpolating its peak area on the standard curve.

Protocol: Whole-Cell Bioconversion of Ferulic Acid

This protocol describes a typical batch experiment for converting ferulic acid to vanillin using a microbial catalyst, such as engineered E. coli or a native producer like Bacillus subtilis.[1][30]

Materials:

-

Bacterial strain (e.g., B. subtilis B7-S)

-

Seed culture medium (e.g., Luria-Bertani or MRS broth)

-

Production medium (e.g., mineral salts medium or 2YT broth)

-

Ferulic acid stock solution

-

Shaking incubator

-

Centrifuge

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the bacterial strain into a flask containing seed culture medium. Grow overnight in a shaking incubator at the optimal temperature (e.g., 35-37°C) and agitation (e.g., 200 rpm).

-

Production Culture: Inoculate the production medium with the seed culture (e.g., 5% v/v inoculum).[1]

-

Induction (if applicable): If using an engineered strain with an inducible promoter (e.g., T7 promoter in E. coli BL21(DE3)), add the inducer (e.g., IPTG) when the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8). For some systems, leaky expression without an inducer may be optimal.[12][20]

-

Substrate Addition: Add ferulic acid from a sterile stock solution to the desired final concentration (e.g., 0.6 - 2.0 g/L).[1] The pH of the medium may need to be adjusted to an optimal alkaline value (e.g., pH 9.0) to increase substrate solubility and optimize conversion.[1]

-

Bioconversion: Incubate the production culture in a shaking incubator for the desired time (e.g., 3 to 72 hours). Collect samples periodically.

-

Analysis: Process the collected samples (centrifugation, filtration) and analyze for vanillin concentration using the HPLC method described above.

Conclusion and Future Outlook

The biosynthesis of vanillin and its derivatives is a mature yet continually evolving field of biotechnology. Significant progress has been made in elucidating the various natural and engineered pathways, leading to substantial increases in production titers. The CoA-dependent pathway from ferulic acid remains one of the most efficient bioconversion routes, while de novo synthesis from glucose holds immense promise for cost-effective, large-scale production.

Future research will likely focus on several key areas:

-

Enzyme Discovery and Engineering: Identifying novel enzymes with superior kinetics, substrate specificity, and stability will be crucial. Rational design and directed evolution of enzymes like ECH and ACAR can further boost pathway efficiency.[10][11]

-

Host Strain Optimization: Mitigating vanillin toxicity through strategies like in situ product removal, glycosylation, or enhancing host tolerance via metabolic and evolutionary engineering will be essential for achieving higher titers.

-

Pathway Regulation: Fine-tuning gene expression levels to balance metabolic flux and avoid the accumulation of toxic intermediates is a key challenge in synthetic biology that will improve pathway performance.

-

Valorization of Lignin: Developing more efficient processes to depolymerize lignin and directly convert its aromatic monomers into vanillin remains a major goal for a truly sustainable bio-economy.[17]

By integrating systems biology, synthetic biology, and process engineering, the biotechnological production of vanillin and its derivatives will continue to become more efficient and economically competitive, meeting the growing global demand for natural and sustainably sourced products.

References

- 1. A microbial transformation using Bacillus subtilis B7-S to produce natural vanillin from ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coculture engineering for efficient production of vanillyl alcohol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]